1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a brominated derivative of the tetrahydropyrrolopyrazine scaffold, a bicyclic heterocycle comprising fused pyrrolidine and pyrazine rings. The 4-bromophenyl substituent enhances its lipophilicity and electronic properties, making it a candidate for medicinal chemistry applications. This compound has been explored in the context of aldose reductase inhibition, bioimaging, and anticancer drug development due to its structural similarity to bioactive pyrrolopyrazine derivatives .
Properties
IUPAC Name |
1-(4-bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c14-11-5-3-10(4-6-11)13-12-2-1-8-16(12)9-7-15-13/h1-6,8,13,15H,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWVVKIUKMWARH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C(N1)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The target compound belongs to the class of tetrahydropyrrolo[1,2-a]pyrazine derivatives substituted with a 4-bromophenyl group. The preparation generally involves:
- Formation of the 4-bromophenyl-substituted piperidine intermediate.
- Construction of the tetrahydropyrrolo[1,2-a]pyrazine core via cyclization reactions.
- Functionalization steps to introduce the bromophenyl substituent at the nitrogen position.
Preparation of 1-(4-Bromophenyl)piperidine Intermediate
This intermediate is a key precursor for the final target compound. A patented method (CN112645902A) describes an efficient two-step synthesis:
| Step | Reaction Details | Conditions | Notes |
|---|---|---|---|
| 1 | Nucleophilic substitution: Bromobenzene + Piperidine → N-phenylpiperidine | Sulfolane solvent, potassium tert-butoxide or sodium tert-amylate as base, 150–180 °C | Molar ratio bromobenzene:piperidine:alkali = 1:1.0–1.1:1.5–2.0 |
| 2 | Bromination: N-phenylpiperidine + Brominating reagent → 1-(4-bromophenyl)piperidine | Organic solvent (acetonitrile or dichloromethane), N-bromosuccinimide or dibromohydantoin, 15–40 °C, catalyst tetra-n-butylammonium tetraphenylborate (0.02–0.15 eq) | Molar ratio N-phenylpiperidine:brominating reagent = 1:1.1–1.2; purification by vacuum distillation or recrystallization (dichloromethane:n-heptane = 1:4) |
This method is characterized by:
- Few reaction steps and simple operation.
- High yield and good selectivity for the 4-bromo substitution.
- Use of sterically hindered alkali to improve nucleophilic substitution efficiency.
Construction of the Tetrahydropyrrolo[1,2-a]pyrazine Core
The cyclization to form the fused tetrahydropyrrolo[1,2-a]pyrazine ring system can be achieved via multi-component reactions (MCRs) or stepwise condensation and cyclization:
A one-pot three-component reaction involving 1,2-diamines, ethyl pyruvate, and α-bromo ketones under mild conditions has been reported to efficiently yield pyrrolo[1,2-a]pyrazine derivatives with high yield and short reaction times. The process involves nucleophilic addition, elimination of HBr, and intramolecular cyclization steps.
Another approach uses a four-component condensation in methanol at room temperature involving 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, amines, isocyanides, and sodium azide. This domino reaction proceeds through imine formation, intramolecular annulation, and Ugi-azide reaction to form tetrahydropyrrolo[1,2-a]pyrazine scaffolds.
These methods provide:
- Mild reaction conditions.
- High structural diversity and functional group tolerance.
- Moderate to high yields of the tetrahydropyrrolo[1,2-a]pyrazine core.
Integration of 4-Bromophenyl Substituent into the Tetrahydropyrrolo[1,2-a]pyrazine
The 1-(4-bromophenyl) substituent is typically introduced via N-alkylation or N-arylation of the tetrahydropyrrolo[1,2-a]pyrazine nitrogen atom, using the previously synthesized 1-(4-bromophenyl)piperidine or related intermediates.
The bromophenyl group can be incorporated through nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions, depending on the synthetic route and available intermediates.
The use of brominated aromatic intermediates allows for further functionalization through Suzuki or Buchwald-Hartwig couplings if needed.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
The use of sterically hindered bases such as potassium tert-butoxide enhances selectivity and yield in the initial formation of N-phenylpiperidine, a precursor to the brominated derivative.
Bromination with N-bromosuccinimide (NBS) under controlled temperature and catalytic conditions yields 1-(4-bromophenyl)piperidine with minimal side reactions and good purity.
The multi-component reactions for the pyrrolo[1,2-a]pyrazine core are advantageous for rapid library synthesis, enabling medicinal chemistry exploration of this scaffold.
Purification techniques such as vacuum distillation and recrystallization from solvent mixtures (dichloromethane:n-heptane) provide high-purity intermediates suitable for subsequent transformations.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives .
Scientific Research Applications
1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirosuccinimide-Fused Derivatives (Aldose Reductase Inhibitors)
- AS-3201 (Ranirestat) : A spirosuccinimide-fused tetrahydropyrrolo[1,2-a]pyrazine derivative with a 4-bromo-2-fluorobenzyl group.
- Activity : Demonstrated potent aldose reductase inhibitory activity (IC₅₀ = 0.007 µM) and reduced sorbitol accumulation in diabetic rat models by 60% at 10 mg/kg .
- Structural Advantage : The spiro-fused pyrrolidine-1,2',3,5'-tetrone moiety enhances binding to the enzyme’s hydrophobic pocket, while the 4-bromo-2-fluorophenyl group improves selectivity .
- Comparison : The absence of the spirosuccinimide ring in 1-(4-bromophenyl)-tetrahydropyrrolopyrazine reduces its aldose reductase inhibition potency but increases synthetic accessibility .
Imidazo[1,2-a]pyrazine Derivatives (Anticancer Agents)
- Compound 3a (Pyridin-4-yl-substituted imidazo[1,2-a]pyrazine):
- Activity : Inhibited cancer cell proliferation (IC₅₀ = 1.2 µM against HeLa) by binding to the hinge region of kinases via hydrogen bonding with Cys106 .
- Comparison : The 4-bromophenyl group in the tetrahydropyrrolopyrazine derivative may enhance membrane permeability compared to the planar imidazo[1,2-a]pyrazine scaffold, but it lacks the pyridinyl moiety critical for kinase hinge interactions .
Benzo[d]imidazole-Pyrrolo[1,2-a]pyrazine Hybrids (Bioimaging)
- 6-(4-Bromophenyl)benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine (8r) :
- Activity : Exhibited deep blue fluorescence (λₑₘ = 450 nm) in solid states and good cell permeability for bioimaging .
- Comparison : The simpler 1-(4-bromophenyl)-tetrahydropyrrolopyrazine lacks the extended π-conjugation of the benzoimidazole hybrid, resulting in weaker fluorescence but improved metabolic stability .
Vascular Smooth Muscle Relaxants
- Tetrahydropyrrolo[1,2-a]quinoxalines: Activity: 5-[(2,6-Dimethoxyphenyl)methyl] derivatives relaxed K⁺-depolarized aortic smooth muscle by 80% at 10 µM but showed weak antihypertensive effects .
Substituent Effects :
Biological Activity
Overview
1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. The presence of the bromophenyl group is believed to enhance its reactivity and biological efficacy. This article delves into the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydropyrrolo structure fused with a pyrazine ring. Its molecular formula is C12H12BrN2, and it is characterized by the following structural attributes:
- Bromophenyl Group : Enhances reactivity and potential interaction with biological targets.
- Bicyclic Framework : Contributes to its structural diversity and biological activity.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity across various assays:
- Antitumor Activity : Research has shown that derivatives of pyrazole compounds exhibit notable cytotoxicity against cancer cell lines such as MCF-7 and MDA-MB-231. The brominated derivatives often demonstrate enhanced potency compared to non-brominated analogs .
- Antimicrobial Properties : Similar compounds in the pyrazole family have been documented to possess antimicrobial activities against various pathogens. The specific mechanisms often involve disruption of bacterial cell walls or inhibition of essential metabolic pathways .
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, possible pathways include:
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of critical kinases involved in cancer progression.
- Induction of Apoptosis : Studies indicate that certain derivatives can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that compounds with bromine substituents exhibited significantly higher cytotoxicity compared to their chlorine or methyl counterparts. The most active compounds were further tested in combination with doxorubicin, revealing a synergistic effect that enhanced overall anti-cancer activity .
Case Study 2: Antimicrobial Activity
Research into related pyrazole compounds has demonstrated effective antimicrobial properties against various fungal and bacterial strains. For instance, derivatives were found to inhibit the growth of pathogenic fungi like Candida albicans, suggesting potential therapeutic applications in treating fungal infections.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct differences in biological activity based on substituents:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-Fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | Structure | Fluorine substituent may enhance bioactivity |
| 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | Structure | Methoxy group could influence solubility |
| 1-(4-Nitrophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | Structure | Nitro group may provide distinct electronic properties |
The brominated derivative stands out due to its enhanced reactivity and potential for diverse synthetic pathways leading to unique biological activities.
Q & A
Q. Methodological Considerations :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance NaN₃ reactivity in Route 1.
- Temperature : Route 2 requires controlled heating (60–80°C) to avoid side reactions.
- Catalysts : Acidic conditions (e.g., HCl) in Route 2 facilitate cyclization.
Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
Basic Research Question
X-ray Crystallography is pivotal for resolving the planar conformation of the fused pyrrole-pyrimidine-tetrazole core. Key findings include:
- Dihedral angles between the pyrrole and pyrimidine rings: 2.62° (pyrimidine) and 3.15° (tetrazole) .
- Twist of the 4-bromophenyl substituent: 32.62° relative to the pyrrole plane .
Q. Complementary Techniques :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., bromophenyl integration).
- IR Spectroscopy : Identifies NH stretching in the tetrazole ring (3200–3400 cm⁻¹).
How can computational methods resolve discrepancies in experimental structural data?
Advanced Research Question
Discrepancies in pyrimidine ring puckering (planar vs. non-planar) can be addressed via density functional theory (DFT) or semi-empirical methods (e.g., MOPAC PM3). For example:
- MOPAC PM3 Optimization : Predicts intramolecular interactions (e.g., C–H⋯N) that stabilize planar conformations .
- Energy Comparison : Computational models calculate relative stability of puckered vs. planar configurations, aligning with crystallographic data.
What strategies optimize reaction conditions for synthesizing derivatives with enhanced pharmacological activity?
Advanced Research Question
Derivative synthesis (e.g., σ receptor antagonists) involves:
Q. Example Protocol :
Coupling Reactions : Use Pd-catalyzed cross-coupling to attach aryl groups.
Purification : Column chromatography (silica gel, hexane/EtOAc gradient).
Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of precursor to coupling agent).
How do intermolecular interactions in the crystal lattice influence material properties?
Advanced Research Question
The crystal packing of this compound is stabilized by:
- Weak C–H⋯Br Interactions : Distance ≈ 3.3 Å, forming chains along the [011] axis .
- π-π Stacking : Between pyrrole and benzene rings (centroid distance: 3.56–3.80 Å), enhancing thermal stability .
Q. Implications :
- Solubility : π-π interactions reduce solubility in non-polar solvents.
- Melting Point : Strong stacking correlates with higher melting points (>200°C).
What methodologies validate the biological activity of derivatives in receptor binding studies?
Advanced Research Question
In Vitro Assays :
Q. Data Interpretation :
- Hill Coefficients : Confirm single-site binding (nH ≈ 1).
- Structure-Activity Relationships (SAR) : Correlate substituent electronegativity with receptor affinity.
How can synthetic byproducts be minimized during cyclization steps?
Advanced Research Question
Byproduct Formation : Hydrazine intermediates may undergo undesired dimerization. Mitigation strategies include:
- Low-Temperature Cyclization : Perform reactions at 0–5°C to suppress side reactions .
- Catalytic Acid : Use p-TsOH (0.2 eq.) to accelerate cyclization without excess acid .
Q. Monitoring :
- TLC/HPLC : Track reaction progress at 30-minute intervals.
- Workup : Quench with aqueous NaHCO₃ to neutralize acids and extract products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
